Diisotridecyl maleate is a chemical compound with the molecular formula and a molecular weight of approximately 480.8 g/mol. It is classified as a maleic acid ester and is primarily used in various industrial applications, particularly as a plasticizer and lubricant. The compound is recognized for its significant role in enhancing the flexibility and durability of polymer materials.
Diisotridecyl maleate can be derived from maleic anhydride through esterification reactions with long-chain alcohols, specifically tridecanol. This synthesis process leads to the formation of diisotridecyl maleate, which is characterized by its long hydrocarbon chains that contribute to its physical properties.
The primary method for synthesizing diisotridecyl maleate involves the esterification reaction between maleic anhydride and tridecanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
Diisotridecyl maleate features a structure that includes a central maleate group flanked by two long tridecyl chains. This structure contributes to its hydrophobic nature and enhances its compatibility with various polymer matrices.
Diisotridecyl maleate undergoes hydrolysis in the presence of water, leading to the formation of maleic acid and tridecanol. This reaction is significant in applications where the stability of the ester bond is critical.
This reaction can be catalyzed by either acidic or basic conditions, influencing the rate and extent of hydrolysis.
The mechanism by which diisotridecyl maleate functions as a plasticizer involves its ability to disrupt intermolecular forces between polymer chains, allowing for increased mobility and flexibility. This action enhances the material properties of polymers, making them more adaptable for various applications.
Relevant data from toxicity studies indicate that diisotridecyl maleate has low acute toxicity when evaluated through dermal exposure tests .
Diisotridecyl maleate is utilized in various scientific and industrial applications, including:
Diisotridecyl maleate synthesis primarily follows a two-step esterification pathway. Initially, maleic anhydride undergoes ring opening upon reaction with isotridecanol (a branched C13 alcohol), forming monoisotridecyl maleate. This intermediate subsequently undergoes a second esterification to yield diisotridecyl maleate. Conventional Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol. The branched nature of isotridecanol introduces steric hindrance, necessitating optimized conditions to achieve high diester yields (>90%). Notably, isomerization to the fumarate ester is suppressed at temperatures below 160°C, preserving the maleate configuration essential for downstream applications [4] [9].
Key reaction parameters significantly impact conversion efficiency and selectivity:
Table 1: Optimization Parameters for Diisotridecyl Maleate Synthesis
Parameter | Optimal Range | Impact on Conversion | Key Risks |
---|---|---|---|
Temperature | 120–140°C | Maximizes diester yield | >140°C: Isomerization/dehydration |
Catalyst (PTSA) | 0.5–1.5 wt% | 90–95% conversion | >2 wt%: Sulfonation |
Reaction Time | 3–5 hours | Near-equilibrium | Extended time: Degradation |
Alcohol:Anhydride Ratio | 2.2:1–2.5:1 | Drives complete conversion | Lower ratios: Monoester accumulation |
Industrial-scale production employs reactive distillation (RD) to overcome equilibrium limitations. In RD columns, maleic anhydride and isotridecanol are fed concurrently, with vapor-liquid contact zones housing solid acid catalysts (e.g., HY zeolites). The exothermic esterification heat vaporizes methanol/water, continuously separating byproducts and shifting equilibrium toward diesters. Structured SiC foam packings (e.g., HY@SiC) provide high surface area (>300 m²/g), thermal stability, and low pressure drop, enabling >95% conversion at 100–120°C—reducing energy use by 30% vs. batch reactors. Continuous stirred-tank reactors (CSTRs) with inline water removal are alternatives for high-viscosity diesters [3] [6].
Post-reaction crude mixtures contain unreacted alcohol, monoester, and acidic residues. Purification involves:
Replacing mineral acids, POM-IL catalysts offer high activity and reusability. For example, Keggin-type phosphotungstic acid ([PW₁₂O₄₀]³⁻) paired with di-imidazolium cations forms a Gemini-structured catalyst. This hybrid enhances oxygen transfer efficiency during in situ oxidation of intermediates, suppressing side reactions. POM-ILs exhibit "reaction-controlled phase transfer": they dissolve during catalysis but precipitate post-reaction (after H₂O₂ depletion), enabling effortless recovery and 10+ reuse cycles with <5% activity loss. In maleate esterification, they reduce reaction temperatures to 80°C while maintaining 97% yield [2] [5] [7].
Renewable isotridecanol analogs are synthesized via:
Table 2: Sustainability Metrics for Diisotridecyl Maleate Production Routes
Production Method | Catalyst/Feedstock | Reaction Temp. | Yield | Reusability | Carbon Footprint Reduction |
---|---|---|---|---|---|
Conventional | PTSA, Petrochemical alcohol | 140°C | 90% | None | Baseline |
POM-IL Catalyzed | [PyPS]₃(NH₄)₃Mo₇O₂₄, Petrochemical | 80°C | 97% | >10 cycles | 15% (energy savings) |
Bio-based Integrated | Lipase, Lignin-alcohol | 60°C | 58%* | 5 cycles | 40% |
*Refers to esterification degree of lignin-alcohol; final diester yield requires optimization.
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